4-Chloro-3-methyl-5-nitroquinoline
Description
Significance of Quinoline (B57606) Scaffold in Chemical Synthesis
The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical synthesis. bldpharm.comaccelachem.com This framework is not merely a passive molecular backbone; its aromatic and electron-deficient nature, stemming from the nitrogen atom in the pyridine ring, provides a rich platform for a multitude of chemical transformations. nih.gov The quinoline nucleus is a key component in numerous natural products, pharmaceuticals, and agrochemicals, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, and antibacterial properties. researchgate.netatlantis-press.com Its structural rigidity and ability to be functionalized at various positions make it an ideal building block for the construction of complex molecular targets and for the development of novel chemical entities with tailored properties. nih.govresearchgate.net
Strategic Importance of Halogen, Methyl, and Nitro Substituents in Quinoline Reactivity
The chemical personality of a quinoline molecule is profoundly shaped by the nature and position of its substituents. The interplay between electron-donating and electron-withdrawing groups dictates the molecule's reactivity and provides chemists with a toolkit for strategic synthetic planning.
The chloro substituent at the 4-position is of particular strategic importance. As a halogen, it exerts a strong electron-withdrawing inductive effect. More significantly, the C4-chloro group in the quinoline system is well-known to be activated towards nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This activation is enhanced by the electron-withdrawing character of the fused pyridine ring and further amplified by other electron-withdrawing groups on the scaffold, rendering the C4 position a prime site for introducing a wide variety of nucleophiles.
The methyl group, in this case at the 3-position, is an electron-donating group through an inductive effect. While its electronic influence is modest compared to the other substituents, its steric presence can direct the regioselectivity of certain reactions. Furthermore, the acidic protons of a methyl group on a quinoline ring can sometimes participate in competitive reactions under basic conditions. mdpi.com
The nitro group at the 5-position is a powerful electron-withdrawing group, operating through both inductive and resonance effects. nih.gov Its presence significantly deactivates the benzene portion of the quinoline ring towards electrophilic substitution while strongly activating the entire ring system towards nucleophilic attack. mdpi.com Specifically, a nitro group positioned on the benzenoid ring enhances the electrophilicity of the pyridine ring's carbon atoms, including the C4 position, making the chloro substituent even more susceptible to displacement. The nitro group itself can also be a versatile functional handle, capable of being reduced to an amino group, which in turn opens up a vast landscape of further chemical modifications. researchgate.netmdpi.com
Research Imperatives for 4-Chloro-3-methyl-5-nitroquinoline in Advanced Organic Synthesis
While specific, detailed research on this compound is not extensively documented in publicly accessible literature, its structure suggests clear imperatives for its use as a versatile intermediate in advanced organic synthesis. The combination of its three distinct substituents creates a molecule primed for selective, stepwise functionalization.
The primary research value of this compound lies in its potential as a precursor for a diverse library of more complex quinoline derivatives. The highly reactive C4-chloro group serves as an immediate site for introducing new functionalities via nucleophilic substitution. nih.govresearchgate.net This allows for the attachment of various fragments, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles.
Following substitution at the C4 position, the nitro group at C5 can be chemically transformed, most commonly through reduction to an amine. This resulting aminoquinoline derivative can then undergo a host of secondary reactions, such as diazotization followed by substitution, acylation, or participation in the formation of new heterocyclic rings fused to the quinoline core.
Therefore, the research imperative for this compound is its role as a strategic building block. It enables a synthetic strategy where the molecule can be elaborated in a controlled manner, first by leveraging the reactivity of the chloro group and subsequently by exploiting the chemical potential of the nitro group. This positions the compound as a valuable starting material for synthesizing novel compounds for screening in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methyl-5-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-12-7-3-2-4-8(13(14)15)9(7)10(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWKPDLJNIANPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC=C(C2=C1Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Methyl 5 Nitroquinoline
Reactivity of the Chloro Substituent
The chlorine atom at the C-4 position of the quinoline (B57606) ring is a key site for synthetic modifications. Its reactivity is primarily governed by the electronic effects of the nitro and methyl groups.
Nucleophilic Aromatic Substitution (SNAr) Pathways at C-4
The chloro group at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing nitro group at the C-5 position, which activates the quinoline ring towards nucleophilic attack. nih.govchemeurope.com The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. chemeurope.comyoutube.com
The reaction of 4-chloro-3-nitroquinolines with various nucleophiles, such as amines, can lead to the corresponding 4-substituted-3-nitroquinolines. For instance, the reaction of 4-chloro-2-methyl-3-nitroquinolines with benzylamine (B48309) results in the formation of 4-benzylamino derivatives. researchgate.net Similarly, reactions with other amines can be used to synthesize a variety of 4-amino-3-nitroquinoline derivatives. researchgate.netclockss.org
It is important to note that SNAr reactions can sometimes compete with other reaction pathways, such as the Vicarious Nucleophilic Substitution of hydrogen (VNS). nih.gov However, in many cases, the SNAr of the activated chloro substituent is the predominant reaction. kuleuven.be
Cross-Coupling Reactions (e.g., Palladium-Catalyzed) Utilizing the Chloro-Substituent
The chloro substituent at C-4 also serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. frontierspecialtychemicals.comrsc.org These reactions typically involve the use of a palladium catalyst to couple the chloroquinoline with a variety of organometallic reagents. researchgate.net
Common cross-coupling reactions that can be employed include the Suzuki, Heck, and Sonogashira reactions. organic-chemistry.orgchim.itresearchgate.net For example, in a Suzuki-Miyaura type coupling, 4-chloro-3-methyl-5-nitroquinoline could be reacted with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at the C-4 position. chim.itnih.gov Similarly, the Heck reaction allows for the coupling of the chloroquinoline with an alkene. organic-chemistry.orgresearchgate.netlibretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. organic-chemistry.orgnih.gov
Reactivity Modulations by Adjacent Nitro and Methyl Groups
The reactivity of the C-4 chloro group is significantly modulated by the electronic and steric effects of the adjacent nitro and methyl groups. The electron-withdrawing nitro group at C-5 strongly activates the C-4 position towards nucleophilic attack in SNAr reactions by stabilizing the anionic Meisenheimer intermediate. chemeurope.comyoutube.com
Transformations Involving the Nitro Group
The nitro group at the C-5 position is not merely a reactivity-modulating substituent; it is also a versatile functional group that can undergo various transformations.
Reductive Transformations of the Nitro Moiety (e.g., to Amino derivatives)
The nitro group of this compound can be readily reduced to an amino group, providing access to valuable aminoquinoline derivatives. nih.govresearchgate.net A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Common methods for nitro group reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. clockss.orgcommonorganicchemistry.com For instance, catalytic hydrogenation of a nitroquinoline derivative in the presence of a palladium catalyst can selectively reduce the nitro group to an amine. clockss.org Other reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can also be used and may offer better chemoselectivity in the presence of other reducible functionalities. nih.govcommonorganicchemistry.com The resulting aminoquinolines are important intermediates for the synthesis of more complex heterocyclic systems. researchgate.net
Table 1: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing Agent | Conditions | Advantages | Potential Drawbacks |
|---|---|---|---|
| H₂/Pd/C | Neutral, room temperature or elevated temperature | High efficiency, clean reaction | Can also reduce other functional groups (e.g., dehalogenation) clockss.orgcommonorganicchemistry.com |
| H₂/Raney Ni | Neutral, room temperature or elevated temperature | Useful when dehalogenation is a concern commonorganicchemistry.comgoogle.com | Pyrophoric, requires careful handling |
| SnCl₂ | Acidic (e.g., HCl) or neutral | Mild, good for substrates with other reducible groups nih.govcommonorganicchemistry.com | Stoichiometric amounts of tin salts are produced as waste |
| Fe/Acid | Acidic (e.g., acetic acid) | Inexpensive, mild | Requires acidic conditions, workup can be tedious |
| Na₂S₂O₄ | Aqueous or alcoholic solution | Mild, can be selective | Can sometimes lead to over-reduction or side products |
Vicarious Nucleophilic Substitution of Hydrogen (VNS) Directed by the Nitro Group
The nitro group in this compound can direct Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.govcdnsciencepub.com This reaction allows for the introduction of a nucleophile onto the aromatic ring at a position activated by the nitro group, typically ortho or para to it. cdnsciencepub.comresearchgate.net The VNS reaction proceeds via the addition of a carbanion (or other nucleophile) bearing a leaving group to the electron-deficient aromatic ring, forming a σH-adduct. nih.govmdpi.com This is followed by base-induced elimination of the leaving group and a proton to restore aromaticity. nih.gov
In the case of 5-nitroquinolines, VNS reactions often occur at the C-6 or C-8 positions. kuleuven.becdnsciencepub.com However, the presence of the chloro and methyl groups on the this compound molecule can influence the regioselectivity of the VNS reaction. While SNAr of the chlorine at C-4 is a competing reaction, VNS can often proceed faster. nih.govkuleuven.be The specific outcome of the reaction depends on the nucleophile, the base, and the reaction conditions. kuleuven.bestudfile.net For example, the reaction of a nitroquinoline with a carbanion generated from chloromethyl phenyl sulfone can lead to the substitution of a hydrogen atom ortho to the nitro group. kuleuven.be
Nitro Group as a Directing or Activating Group in Annulation and Cyclization Reactions
The nitro group, due to its strong electron-withdrawing nature, plays a significant role in directing and activating the quinoline core for annulation and cyclization reactions. This electronic influence facilitates the formation of new fused-ring systems, which is a key strategy in the synthesis of complex heterocyclic compounds.
The electron-withdrawing capacity of the nitro group activates the attached ring system, making it more susceptible to nucleophilic attack, a crucial step in many annulation and cyclization processes. nih.gov For instance, the nitro group's presence can activate a vicinal position, facilitating subsequent chemical transformations. nih.gov This activation is fundamental in constructing fused rings on the quinoline framework.
Annulation reactions involving nitroquinolines often proceed through mechanisms where the nitro group either participates directly in the cyclization or serves as a leaving group. For example, in the synthesis of pyrrolo[3,4-b]quinolinediones, an iron(III)-catalyzed [4+2]-annulation of anthranil (B1196931) and maleimides is a key step. researchgate.net Similarly, copper-catalyzed [4+2] cycloaddition reactions between anthranils and nitro-styrenes provide a route to 3-nitroquinolines. researchgate.net These examples highlight the role of the nitro group in facilitating cycloaddition reactions to build complex heterocyclic structures.
Furthermore, the nitro group can be a precursor to other functionalities that then participate in cyclization. For instance, reduction of a nitro group to an amino group is a common strategy. The resulting amino group can then undergo condensation reactions to form fused imidazole (B134444) rings, as seen in the synthesis of imidazo[4,5-c]quinolines. researchgate.net
In some cases, the nitro group itself can be displaced during a cyclization reaction. Heating 4-azido-3-nitroquinaldine in benzene (B151609) leads to the formation of 1,2,5-oxadiazolo[3,4-c]quinoline, demonstrating the direct involvement and subsequent loss of the nitro group's elements in the cyclization. researchgate.netsciforum.net
The table below summarizes various annulation and cyclization reactions where the nitro group plays a key role.
| Reactants | Reagents/Conditions | Product | Reaction Type | Reference |
| 4-Amino-3-nitroquinolines | Carbonyl compounds | Imidazo[4,5-c]quinolines | Condensation/Cyclization | researchgate.net |
| 4-Azido-3-nitroquinaldine | Benzene, heat | 1,2,5-Oxadiazolo[3,4-c]quinoline | Thermal Cyclization | researchgate.netsciforum.net |
| Anthranil and maleimides | Iron(III) catalyst | Pyrrolo[3,4-b]quinolinediones | [4+2]-Annulation | researchgate.net |
| Anthranils and nitro-styrenes | Copper catalyst | 3-Nitroquinolines | [4+2] Cycloaddition | researchgate.net |
| Indol-2-ylmethyl carbanions and nitroarenes | Base, trimethylchlorosilane | Indolo[3,2-b]quinolines | [3+3] Annulation | beilstein-journals.org |
Reactivity at the Methyl Group
Functionalization of the C-3 Methyl Group for Derivatization
The methyl group at the C-3 position of this compound offers a site for chemical modification, enabling the synthesis of a variety of derivatives. While direct functionalization of the methyl group in this specific compound is not extensively detailed in the provided search results, general principles of methyl group reactivity on heterocyclic rings can be applied.
One common strategy for functionalizing methyl groups on heterocyclic systems is through oxidation or halogenation. These reactions introduce reactive handles that can be further elaborated. For instance, the methyl group could potentially be oxidized to a carboxylic acid or an aldehyde, or halogenated to a halomethyl group, which are versatile intermediates for introducing other functional groups.
Another approach involves condensation reactions. The acidic protons of the methyl group can be removed by a strong base to generate a carbanion, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the methyl position.
Acidic Proton Abstraction and Anion Chemistry at the Methyl Position
The protons of the methyl group at the C-3 position are weakly acidic and can be abstracted by a strong base to form a carbanion. The stability of this carbanion is influenced by the electron-withdrawing nitro group on the quinoline ring system. This anion can then participate in various reactions, serving as a nucleophile.
The ease of proton abstraction is a key factor in the functionalization of the methyl group. The use of strong bases like lithium diisopropylamide (LDA) is a common method for generating such carbanions from methyl-substituted heterocycles. researchgate.net Once formed, this nucleophilic species can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new carbon-carbon bonds at the methyl position.
The table below illustrates the general concept of methyl group deprotonation and subsequent reaction with an electrophile.
| Substrate | Base | Electrophile (E+) | Product |
| This compound | Strong Base (e.g., LDA) | Aldehyde (RCHO) | 4-Chloro-3-(2-hydroxy-2-R-ethyl)-5-nitroquinoline |
| This compound | Strong Base (e.g., LDA) | Alkyl Halide (R'X) | 4-Chloro-3-(R'-ethyl)-5-nitroquinoline |
Electrophilic and Nucleophilic Reactivity of the Quinoline Core
Regioselectivity and Site-Specificity in Electrophilic Aromatic Substitution
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. In the case of this compound, the presence of two additional deactivating groups, the chloro and nitro groups, further reduces the reactivity of the ring towards electrophiles.
The directing effects of the existing substituents determine the position of any potential electrophilic attack. The nitro group is a strong deactivating group and a meta-director. libretexts.org The methyl group is an activating group and an ortho-, para-director. chemguide.co.uk The chloro group is a deactivating group but an ortho-, para-director. libretexts.org
In quinoline itself, electrophilic substitution, such as nitration, typically occurs at the 5- and 8-positions of the carbocyclic ring. stackexchange.com This is because the heterocyclic ring is deactivated by the protonated nitrogen under the acidic conditions of the reaction. stackexchange.com For this compound, the 5-position is already substituted. The directing effects of the substituents would need to be considered to predict the most likely site for further electrophilic attack. The interplay of the activating methyl group and the deactivating chloro and nitro groups, along with the inherent reactivity of the quinoline nucleus, would determine the regioselectivity.
Nucleophilic Additions and Substitutions on the Quinoline Heterocycle
The quinoline ring, particularly when substituted with electron-withdrawing groups like nitro and chloro groups, is susceptible to nucleophilic attack. The 4-position of the quinoline ring is activated towards nucleophilic substitution, especially when a good leaving group like chlorine is present. nih.gov
In this compound, the chloro group at the 4-position is highly activated for nucleophilic aromatic substitution (SNAr). nih.gov This allows for the introduction of a variety of nucleophiles at this position. For example, treatment with amines, alkoxides, or thiolates can lead to the corresponding 4-substituted derivatives.
The nitro group at the 5-position also activates the ring towards nucleophilic attack. Vicarious nucleophilic substitution (VNS) of hydrogen is a known reaction for nitroquinolines, where a nucleophile attacks a position ortho or para to the nitro group. mdpi.comnih.gov This allows for the direct amination of nitroquinoline derivatives. mdpi.comnih.gov
The table below provides examples of nucleophilic substitution reactions on the quinoline core.
| Substrate | Nucleophile | Product | Reaction Type | Reference |
| 4-Chloro-3-nitroquinolone | Azide, amino, fluoro, alkoxy, alkylthio groups, malonates | 4-Functionalized 3-nitroquinolones | Nucleophilic Aromatic Substitution | nih.gov |
| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | Benzylamine, ethanolamine, thioglycolic acid | Corresponding 4-substituted quinolines | Nucleophilic Aromatic Substitution | researchgate.net |
| Nitroquinoline derivatives | 9H-Carbazole | Aminated nitroquinolines | Vicarious Nucleophilic Substitution of Hydrogen | mdpi.comnih.gov |
Rearrangement Reactions and Domino Processes Involving this compound
While specific literature detailing the rearrangement and domino reactions of this compound is not extensively available, the reactivity of analogous 4-chloro-3-nitro-substituted quinolines provides significant insight into its potential transformations. These reactions are often characterized by a cascade of bond-forming and bond-breaking events, leading to the rapid construction of complex molecular architectures from simple precursors.
One notable example of a domino process involving a related structure is the synthesis of chromeno[3,2-c]quinolines. This reaction utilizes 4-chloro-3-nitro substituted quinolones as starting materials. mdpi.com The process is initiated by the reaction of the quinolone with salicylic (B10762653) acids or salicylaldehydes to form an intermediate phenyl pyridyl ether. mdpi.com Subsequent intramolecular cyclization of this ether, often promoted by heating in a solvent like benzene, yields the fused chromeno[3,2-c]quinoline system. mdpi.com This transformation can also be performed as a one-pot synthesis, highlighting the efficiency of domino reactions. mdpi.com
Another relevant domino reaction is the three-component synthesis of highly functionalized quinolines from 2-chloro-3-formylquinolines, acetophenones, and boronic acid derivatives in the presence of a palladium catalyst. chim.it The proposed mechanism for this transformation involves an initial aldol (B89426) condensation, followed by a Michael addition and a final Suzuki coupling reaction. chim.it Although the starting material differs slightly from this compound, this example underscores the potential of the chloro-substituted quinoline core to participate in palladium-catalyzed domino sequences.
Furthermore, domino reactions involving pyrano[3,2-c]quinoline-3-carbonitrile derivatives with various carbon nucleophiles have been reported to yield novel heteroannulated pyridopyranoquinolines. researchgate.net These reactions proceed through a 'Michael/retro-Michael/nitrile addition/heterocyclization' cascade. researchgate.net This demonstrates the capacity of the quinoline scaffold to undergo complex, multi-step transformations in a single synthetic operation.
The table below summarizes the types of domino reactions observed in related quinoline systems, which can be extrapolated to predict the reactivity of this compound.
| Starting Material Type | Reagents | Product Type | Reaction Type |
| 4-Chloro-3-nitro substituted quinolones | Salicylic acids/aldehydes | Chromeno[3,2-c]quinolines | Nucleophilic substitution followed by intramolecular cyclization |
| 2-Chloro-3-formylquinolines | Acetophenones, Boronic acids | Highly functionalized quinolines | Aldol condensation/Michael addition/Suzuki coupling |
| Pyrano[3,2-c]quinoline-3-carbonitrile | Carbon nucleophiles | Heteroannulated pyridopyranoquinolines | Michael/retro-Michael/nitrile addition/heterocyclization |
Studies on Reaction Pathways and Kinetics
Detailed mechanistic and kinetic studies specifically for this compound are not prominently featured in the available scientific literature. However, insights into its reaction pathways can be gleaned from studies of related nitroquinoline compounds.
The electrochemical behavior of 5-nitroquinoline (B147367) has been investigated, revealing that the nitro group can be reduced. researchgate.net Studies on the electrochemical properties of various organic compounds on boron-doped diamond electrodes have shown that reducible species like 5-nitroquinoline exhibit sluggish kinetics for electron transfer on semiconductive films compared to metallic-type films. researchgate.net This suggests that the energy barrier for the rate-determining step of the electrode process is higher in such cases. researchgate.net
Furthermore, the mechanism of vicarious nucleophilic substitution (VNS) of hydrogen in electron-deficient nitroquinolines has been explored. nih.gov It is proposed that in reactions involving potassium salts of nucleophiles, the potassium counterion may interact with the oxygen atoms of the nitro group, which could influence the position of nucleophilic attack. nih.gov While not a rearrangement or domino reaction, this mechanistic insight into the role of the nitro group and counterions could be relevant in understanding the pathways of more complex transformations of this compound.
The table below presents a summary of the limited mechanistic and kinetic information available for related nitroquinoline systems.
| Compound/System | Technique/Study | Finding |
| 5-Nitroquinoline | Electrochemistry on boron-doped diamond electrodes | Sluggish electron transfer kinetics on semiconductive films, indicating a higher energy barrier for reduction. researchgate.net |
| Electron-deficient nitroquinolines | Vicarious Nucleophilic Substitution (VNS) | The counterion (e.g., K+) may interact with the nitro group, influencing the reaction pathway. nih.gov |
Computational and Theoretical Chemical Studies of 4 Chloro 3 Methyl 5 Nitroquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules. researchgate.net For 4-Chloro-3-methyl-5-nitroquinoline, these calculations would reveal crucial information about its stability, reactivity, and the influence of its substituent groups—the chloro, methyl, and nitro groups—on the quinoline (B57606) core.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of the chloro and nitro groups is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The methyl group, being weakly electron-donating, would slightly raise the HOMO energy.
Illustrative Data Table: Frontier Molecular Orbitals
| Molecular Orbital | Hypothetical Energy (eV) | Description of Expected Electron Density Distribution |
| HOMO | -7.2 | Primarily located on the benzene (B151609) ring of the quinoline system, with some contribution from the methyl group. |
| LUMO | -3.5 | Concentrated on the pyridine (B92270) ring and significantly on the nitro group, reflecting its strong electron-withdrawing character. |
| HOMO-LUMO Gap | 3.7 | A moderate gap, suggesting a balance of stability and reactivity. |
Note: The energy values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP surface would likely show a significant region of negative potential around the oxygen atoms of the nitro group, making them prime sites for interaction with electrophiles or hydrogen bond donors. The nitrogen atom of the quinoline ring would also exhibit negative potential. Conversely, the area around the hydrogen atoms of the aromatic rings and the carbon atom attached to the chlorine would show positive potential, indicating their susceptibility to nucleophilic attack.
Illustrative Data Table: Predicted Electrostatic Potential Features
| Region of Molecule | Predicted Electrostatic Potential | Implication for Reactivity |
| Nitro Group (Oxygen atoms) | Highly Negative | Prone to electrophilic attack and hydrogen bonding. |
| Quinoline Nitrogen | Negative | A site for protonation or coordination to metal ions. |
| Carbon bonded to Chlorine | Positive | A potential site for nucleophilic substitution. |
| Aromatic Protons | Positive | Can participate in intermolecular interactions. |
Note: The features described are based on general principles of electronic effects of the substituent groups.
The aromaticity of the quinoline ring system is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). These indices provide insight into the degree of electron delocalization within the rings.
In substituted quinolines, the nature of the substituents can influence the aromaticity of both the benzene and pyridine rings. nih.gov The electron-withdrawing nitro and chloro groups on this compound would be expected to decrease the electron density and potentially reduce the aromaticity of the quinoline system compared to the unsubstituted molecule. The methyl group would have a lesser, slightly opposing effect. Studies on similar systems have shown that the pyridine-type ring's aromaticity is often more sensitive to substitution than the benzene-type ring. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can provide detailed insights into the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.
For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNA_r_), where the chloro group at the 4-position is displaced by a nucleophile. The nitro group at the 5-position, being strongly electron-withdrawing, activates the ring system towards such attacks.
Computational studies would involve mapping the potential energy surface for the reaction. This would allow for the identification of the transition state structure—the highest energy point along the reaction coordinate—and the calculation of the activation energy barrier. A lower activation energy would indicate a faster reaction. The presence of the nitro group is expected to stabilize the Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution.
The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction. eurjchem.com For a nucleophilic substitution on this compound, polar aprotic solvents would be expected to solvate the reactants and transition state, potentially influencing the reaction's energy profile.
Prediction of Regioselectivity and Stereoselectivity in Synthetic Reactions
Computational chemistry offers powerful tools to predict the outcome of chemical reactions, particularly the regioselectivity of substitutions on aromatic systems. For this compound, nucleophilic aromatic substitution (SNAr) is a key reaction type. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the quinoline ring.
The 5-nitro group is a strong electron-withdrawing group, which deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the positions of interest for nucleophilic attack are C-4 (bearing the chloro substituent) and C-6.
Density Functional Theory (DFT) calculations can be employed to model the reaction intermediates and transition states to predict the most likely site of substitution. By calculating the energies of the Meisenheimer-type intermediates formed upon nucleophilic attack at different positions, the preferred reaction pathway can be determined.
Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound
| Position of Attack | Activating/Deactivating Factors | Predicted Outcome |
| C-4 | The chlorine atom is a good leaving group and the position is activated by the nitro group. The adjacent methyl group may provide some steric hindrance. | Highly probable site for substitution, leading to cine-substitution products is also a possibility under certain conditions. mdpi.com |
| C-6 | This position is para to the nitro group, making it electronically favorable for nucleophilic attack. | A likely site for substitution if a stronger nucleophile is used or under forcing conditions. mdpi.com |
Stereoselectivity in reactions involving this compound would primarily arise from the use of chiral nucleophiles or catalysts. In the absence of such chiral influences, substitution at the planar quinoline ring would not be stereoselective.
Spectroscopic Property Predictions for Advanced Research on Derivatives
Computational methods are invaluable for predicting the spectroscopic properties of novel compounds, aiding in their structural characterization.
The vibrational spectrum of this compound can be predicted using DFT calculations. These calculations provide the frequencies and intensities of the infrared (IR) and Raman active vibrational modes. The predicted spectrum can be used to identify the characteristic functional groups and to analyze the conformational properties of the molecule and its derivatives.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| N-O Asymmetric Stretch | 1520-1560 | Characteristic of the nitro group. |
| N-O Symmetric Stretch | 1340-1370 | Characteristic of the nitro group. |
| C-Cl Stretch | 600-800 | Dependent on the substitution pattern of the ring. dergipark.org.tr |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the quinoline ring. |
| C-H Stretch (Methyl) | 2850-2960 | Symmetric and asymmetric stretching of the methyl group C-H bonds. |
| Ring Stretching | 1400-1600 | Vibrations of the quinoline ring system. |
These predicted frequencies can guide the experimental analysis of newly synthesized derivatives, confirming the presence of the key structural motifs.
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts. acs.org These predictions are instrumental in the structural confirmation of novel derivatives of this compound.
The electronic environment of each nucleus, influenced by the inductive and resonance effects of the substituents, determines its chemical shift. The electron-withdrawing nitro group will deshield nearby protons and carbons, shifting their signals downfield. Conversely, the electron-donating methyl group will cause an upfield shift for adjacent nuclei.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |
| H-2 | 8.5 - 8.8 | 150 - 155 | Proximity to the nitrogen atom and deshielding by the nitro group. |
| H-6 | 7.8 - 8.1 | 125 - 130 | Ortho to the nitro group, significant deshielding. |
| H-7 | 7.6 - 7.9 | 128 - 133 | Influenced by the nitro and chloro groups. |
| H-8 | 8.2 - 8.5 | 130 - 135 | Peri to the nitro group, strong deshielding. |
| CH₃ | 2.5 - 2.8 | 15 - 20 | Typical range for an aromatic methyl group. |
| C-2 | - | 150 - 155 | Adjacent to the ring nitrogen. |
| C-3 | - | 135 - 140 | Attached to the methyl group. |
| C-4 | - | 140 - 145 | Attached to the chloro group and activated by the nitro group. |
| C-4a | - | 145 - 150 | Bridgehead carbon. |
| C-5 | - | 148 - 153 | Attached to the nitro group. |
| C-6 | - | 125 - 130 | Ortho to the nitro group. |
| C-7 | - | 128 - 133 | Influenced by the nitro and chloro groups. |
| C-8 | - | 130 - 135 | Peri to the nitro group. |
| C-8a | - | 140 - 145 | Bridgehead carbon. |
Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS) and may vary depending on the solvent used. The TONIC (Twisted Orthogonal Nitro Induced Chemical shift) effect could also influence the chemical shifts, particularly of H-6, due to the rotation of the nitro group. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption and emission spectra of molecules. dntb.gov.ua These predictions are vital for understanding the photochemical behavior of this compound and its derivatives.
The electronic spectrum is characterized by transitions between molecular orbitals. For this compound, the lowest energy transitions are expected to be of the π-π* and n-π* type, originating from the quinoline ring and the nitro group. The presence of the nitro group, a known chromophore, is expected to result in absorption bands in the UV-visible region.
Table 4: Predicted Electronic Absorption and Emission Properties of this compound
| Spectral Property | Predicted Range | Type of Transition |
| λmax (Absorption) | 320-380 nm | π-π* and n-π* transitions associated with the nitroquinoline chromophore. researchgate.net |
| Emission | Weak or no fluorescence | Nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state. researchgate.net |
The photochemical reactivity of nitroaromatic compounds is well-documented, and they can undergo various photoreactions upon excitation. acs.org Computational studies can help to elucidate the mechanisms of these reactions, providing insights into the formation of photoproducts.
Derivatization Strategies and Advanced Applications As Synthetic Building Blocks
Construction of Novel Heterocyclic Systems from 4-Chloro-3-methyl-5-nitroquinoline
The reactive nature of this compound allows for its use as a foundational element in the synthesis of new heterocyclic structures. The electron-withdrawing nitro group and the labile chloro substituent provide active sites for cyclization and annulation reactions.
Annulation reactions, which involve the formation of a new ring fused to the existing quinoline (B57606) structure, are a key strategy for creating complex polycyclic systems. The Friedlander annulation, a classic method for quinoline synthesis, can be adapted to build upon the quinoline core, leading to fused polycyclic quinolines. nih.gov This approach often involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
A notable strategy involves leveraging the reactive sites on substituted quinolines for metal-catalyzed cyclizations. For instance, a related compound, 2-chloro-3-nitroquinoline, can undergo a Suzuki coupling reaction, followed by the reduction of the nitro group and subsequent cyclization to yield complex polycyclic systems like quindoline. chim.it Another powerful method is the synthesis of chromeno[3,2-c]quinolines. This can be achieved by starting with 4-chloro-3-nitro substituted quinolones, which react with salicylaldehydes to form phenyl pyridyl ethers. These intermediates then undergo cyclization to produce the fused chromenoquinoline framework. nih.gov
Pericyclic reactions, such as [3+2] and [4+2] cycloadditions, represent an efficient pathway for the functionalization of nitroquinolines. These reactions can lead to the dearomatization of the nitrated benzene (B151609) ring, resulting in the formation of novel fused heterocyclic systems. researchgate.net Specifically, 1,3-dipoles can react selectively with the C=C bond bearing the nitro group, particularly when the ortho position is vacant, to construct new fused rings. researchgate.net
Table 1: Examples of Annulation Reactions for Fused Polycyclic Systems
| Starting Material Class | Reaction Type | Resulting System | Ref |
|---|---|---|---|
| 2-Chloro-3-nitroquinoline | Suzuki Coupling / Cyclization | Quindoline | chim.it |
| 4-Chloro-3-nitroquinolone | Etherification / Cyclization | Chromeno[3,2-c]quinoline | nih.gov |
| Nitroquinoline | [3+2] Cycloaddition | Fused Heterocycle | researchgate.net |
| o-Aminobenzophenone | Friedlander Annulation | Fused Polycyclic Quinoline | nih.gov |
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug discovery. Quinoline-pyrimidine hybrids are of particular interest due to the diverse biological activities associated with both parent heterocycles. researchgate.net The synthesis of these hybrids often utilizes the reactivity of the chloro-substituent on the quinoline ring. For example, 4-chloroquinoline (B167314) derivatives can be reacted with amino-pyrimidines in nucleophilic substitution reactions to form a direct C-N linkage between the two rings. Alternatively, linker units can be introduced to connect the two heterocyclic systems, allowing for greater structural diversity. researchgate.net
Functional Group Interconversion for Diverse Molecular Architectures
The functional groups of this compound offer multiple avenues for modification, enabling the creation of a vast library of derivatives. The chloro group at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement with a variety of nucleophiles. mdpi.com
Research has demonstrated that the 4-position of 4-chloro-3-nitroquinolone is highly active for nucleophilic substitution, enabling the introduction of functional groups such as azide, amino, fluoro, and alkoxy moieties. mdpi.com Similarly, the chloro group in compounds like 6-chloro-7-methyl-5-nitroquinoline (B14565) can be displaced by amines, such as methylamine, under high-pressure conditions to yield the corresponding amino derivatives.
The nitro group is also a versatile handle for chemical transformation. It can be readily reduced under mild conditions using reagents like stannous chloride (SnCl₂) to the corresponding amino group. nih.gov This transformation is crucial as the resulting aminoquinoline can serve as a precursor for further derivatization, including the construction of amides, sulfonamides, or as a building block in the synthesis of more complex heterocyclic systems.
Table 2: Key Functional Group Interconversions
| Starting Group | Reagent/Condition | Resulting Group | Ref |
|---|---|---|---|
| 4-Chloro | Amines, Azides, Alkoxides | 4-Amino, 4-Azido, 4-Alkoxy | mdpi.com |
| 5-Nitro | SnCl₂ / Reduction | 5-Amino | nih.gov |
| 6-Chloro | Methylamine / High Pressure | 6-Methylamino |
Development of Complex Organic Scaffolds for Materials Science
The quinoline scaffold is not only important in medicinal chemistry but also serves as a key structural element in materials science. Derivatives of quinoline are explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as sensors. chim.itresearchgate.net
For example, benzofuroquinoline derivatives, which can be synthesized from chloro-quinoline precursors, have shown potential as materials for OLEDs. chim.it The electrochemical properties of nitroquinolines and related phenolic compounds have been investigated using advanced materials like boron-doped diamond electrodes. researchgate.netresearchgate.net These studies are fundamental for the development of sensitive and selective electrochemical sensors. The functional groups on this compound allow for its incorporation into larger conjugated systems, a key feature for materials with desirable electronic and photophysical properties.
Advanced Analytical and Characterization Methodologies for Research on 4 Chloro 3 Methyl 5 Nitroquinoline Transformations
Chromatographic Techniques for Reaction Monitoring and Product Purification
Chromatographic methods are fundamental in the study of 4-Chloro-3-methyl-5-nitroquinoline transformations, enabling the separation, identification, and quantification of components within a reaction mixture. These techniques are vital for tracking the consumption of reactants, the formation of products, and for the isolation of pure compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile derivatives of this compound. In the synthesis of novel compounds, HPLC is used to monitor the reaction's progress and to determine the purity of the final isolated products. acs.orgdicp.ac.cnconicet.gov.ar Reversed-phase HPLC, often employing a C18 column, is commonly used to separate the target compound from starting materials, reagents, and by-products based on their differential partitioning between the mobile and stationary phases. researchgate.net The selectivity and conversion of reactions producing quinoline (B57606) derivatives can be accurately determined by analyzing the peak area ratios in the HPLC chromatogram. acs.org
Table 1: Illustrative HPLC Parameters for Purity Analysis of a Substituted Quinoline Derivative
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a typical set of starting parameters for developing an HPLC method for quinoline derivatives. Actual conditions would be optimized for specific compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Reaction Components
For the analysis of volatile components in reactions involving this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. madison-proceedings.com This technique is particularly useful for identifying volatile starting materials, solvents, or low molecular weight by-products. researchgate.net In a typical GC-MS analysis, the sample is injected into a heated port, where volatile compounds are vaporized and then separated based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification. madison-proceedings.comresearchgate.net This method is highly sensitive and allows for the detection and identification of trace components in a complex mixture. researchgate.net For instance, it can be used to analyze the reaction mixture to determine the ratio of different isomers formed during a synthesis. researchgate.net
Table 2: Representative GC-MS Conditions for Volatile Quinoline Analysis
| Parameter | Value |
| GC Column | DB-5MS (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 90°C (2 min), ramp to 260°C at 20°C/min, hold for 3 min madison-proceedings.com |
| Inlet Temperature | 250°C madison-proceedings.com |
| Injection Mode | Splitless |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
This table outlines common GC-MS parameters for the analysis of volatile organic compounds, which can be adapted for monitoring reactions of substituted quinolines.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times and improved resolution. nih.govmdpi.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For research on this compound, UPLC is invaluable for high-throughput screening of reaction conditions, allowing for rapid optimization of parameters such as catalysts, solvents, and temperature. chemrxiv.org The combination of UPLC with mass spectrometry (UPLC-MS) provides a powerful tool for the rapid identification and quantification of reaction components, significantly accelerating the discovery and development of new synthetic pathways and derivatives. mdpi.comnih.govlcms.cz
Table 3: Comparison of Typical HPLC and UPLC Performance for Quinoline Analysis
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Typical Run Time | 15-30 min | 1-5 min nih.gov |
| Peak Resolution | Good | Excellent |
| System Pressure | 400-600 bar | 1000-1500 bar |
| Solvent Consumption | Higher | Lower |
This table highlights the key advantages of UPLC over HPLC for the rapid analysis of complex chemical mixtures.
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Intermediates
Once a new derivative of this compound has been synthesized and purified, spectroscopic techniques are employed to determine its precise chemical structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.govsigmaaldrich.comresearchgate.net This precision allows for the calculation of a unique elemental formula for the measured mass, providing strong evidence for the identity of a reaction product. rsc.org Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the quinoline derivatives for HRMS analysis. rsc.org The exact mass data obtained from HRMS is a critical piece of evidence required for the publication and characterization of novel chemical entities. mdpi.comresearchgate.net
Table 4: Example of HRMS Data for a Hypothetical Derivative
| Parameter | Value |
| Compound | Hypothetical C₁₀H₇ClN₂O₂ (Isomer of this compound) |
| Ionization Mode | ESI+ |
| Calculated Mass [M+H]⁺ | 223.0218 |
| Observed Mass [M+H]⁺ | 223.0215 |
| Mass Error | -1.3 ppm |
This table demonstrates how the high accuracy of HRMS can be used to confirm the elemental formula of a target molecule.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (2D-NMR) for Complex Structure Assignment of Derivatives
While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms in a molecule, complex structures such as substituted quinoline derivatives often require more advanced techniques for unambiguous assignment. researchgate.netomicsonline.org Two-dimensional NMR (2D-NMR) experiments are crucial for elucidating the connectivity and spatial relationships of atoms within the molecule. mdpi.comresearchgate.net
Key 2D-NMR experiments include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another in the molecular structure. omicsonline.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). omicsonline.orgweebly.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together different fragments of the molecule and confirming the positions of substituents on the quinoline ring. mdpi.comomicsonline.orgweebly.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, even if they are not directly connected through bonds, providing insights into the 3D structure and stereochemistry of the molecule. omicsonline.org
The information from these experiments, when used in combination, allows for the complete and confident assignment of the complex structures of novel this compound derivatives and intermediates. mdpi.comresearchgate.netrsc.org
Table 5: Key 2D-NMR Correlations for Structural Elucidation of a Substituted Quinoline
| Experiment | Information Provided | Application to Quinoline Structure |
| COSY | ¹H-¹H scalar couplings | Establishes connectivity of protons on the aromatic rings. |
| HSQC | Direct ¹H-¹³C correlations | Assigns carbons directly attached to specific protons. |
| HMBC | Long-range ¹H-¹³C correlations | Confirms the position of substituents (e.g., chloro, methyl, nitro groups) by linking them to specific protons across multiple bonds. mdpi.comresearchgate.net |
| NOESY | ¹H-¹H spatial proximity | Determines the relative orientation of substituents in three-dimensional space. omicsonline.org |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of New Compounds
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique is indispensable in the study of this compound and its transformation products, providing precise information on bond lengths, bond angles, and stereochemistry. The resulting crystal structure allows for the absolute configuration of chiral centers to be established and provides a detailed understanding of the solid-state packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties and reactivity of the compounds. mdpi.comwikipedia.org
In the broader context of quinoline derivatives, single-crystal X-ray diffraction has been successfully employed to elucidate the structures of various new compounds. For instance, the structures of 4-chloro-8-nitroquinoline (B1348196) and 8-(tert-butyl)-2-methyl-5-nitroquinoline have been determined, revealing their planar geometries and intermolecular packing stabilized by π-π stacking interactions. mdpi.comnih.gov In one study, 4-chloro-8-nitroquinoline was found to crystallize in the orthorhombic space group Pbc21, while 8-(tert-butyl)-2-methyl-5-nitroquinoline crystallized in the monoclinic space group P21/c with two independent molecules in the asymmetric unit. mdpi.com Such detailed structural information is crucial for understanding structure-activity relationships and for the rational design of new derivatives with desired properties.
The determination of the absolute configuration is particularly critical when chiral centers are present or are formed during a chemical transformation. ucalgary.ca While no specific crystallographic data for this compound itself was found in the provided search results, the application of X-ray crystallography to closely related nitroquinoline derivatives underscores its importance. For example, the absolute configuration of products from reactions involving nitroquinolines can be unequivocally assigned, which is essential for understanding reaction mechanisms and the biological activity of the resulting enantiomers. wikipedia.orgucalgary.ca
Below is a table summarizing crystallographic data for related nitroquinoline compounds, illustrating the type of information obtained from X-ray crystallography studies.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 4-chloro-8-nitroquinoline | Orthorhombic | Pbc21 | Planar molecule | mdpi.com |
| 8-(tert-butyl)-2-methyl-5-nitroquinoline | Monoclinic | P21/c | Two independent molecules in the asymmetric unit, π-π stacking interactions | mdpi.com |
| 9-(8-nitroquinolin-7-yl)-9H-carbazole | Not specified | Not specified | Illustrates nitro/nitroso conversion | mdpi.comnih.gov |
| (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one | Not specified | Not specified | Illustrates nitro/nitroso conversion | mdpi.comnih.gov |
Electrochemical Methods for Redox Behavior Studies
Electrochemical methods are powerful tools for investigating the redox properties of molecules like this compound. These techniques provide valuable insights into the electron transfer processes, which are fundamental to understanding the compound's reactivity, potential metabolic pathways, and its behavior in various chemical environments.
Cyclic Voltammetry for Reduction/Oxidation Potentials of Nitro and Chloro Groups
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the reduction and oxidation processes of a substance. researchgate.netmdpi.com For nitroaromatic compounds like this compound, CV can determine the reduction potentials associated with the nitro group (NO₂) and the chloro (Cl) substituent. The nitro group is typically electrochemically active and undergoes reduction in multiple steps. The potential at which these reductions occur provides a measure of the ease of electron acceptance by the molecule.
Studies on various nitroquinoline derivatives have demonstrated the utility of cyclic voltammetry. For example, the electrochemical reduction of different nitroquinoline isomers has been investigated using various electrode materials. researchgate.net The reduction potential is influenced by the position of the nitro group and other substituents on the quinoline ring. In a study on 8-nitroquinolin-2(1H)-ones, cyclic voltammetry was used to measure the reduction potentials of a series of derivatives. nih.govnih.gov It was found that an intramolecular hydrogen bond significantly shifted the redox potential. nih.govnih.gov This highlights the sensitivity of electrochemical measurements to subtle structural changes.
The reduction of the chloro group can also be observed, although it typically occurs at more negative potentials than the nitro group reduction. The relative positions of the reduction peaks for the nitro and chloro groups in the cyclic voltammogram of this compound would provide specific data on their respective redox activities.
The following table presents representative redox potential data for various nitroquinoline derivatives, illustrating the range of values and the influence of molecular structure.
| Compound | Redox Potential (V) | Measurement Conditions | Reference |
| 8-nitroquinolin-2(1H)-one derivatives | -1.1 to -0.45 | Cyclic Voltammetry | nih.govnih.gov |
| 8-nitroquinolin-2(1H)-one (with intramolecular H-bond) | +0.3 (shift compared to 8-nitroquinoline) | Cyclic Voltammetry | nih.govnih.gov |
| 5-nitroquinoline (B147367) | Not specified | Studied at boron-doped diamond electrodes | researchgate.net |
| 4-nitroquinoline N-oxide | Not specified | Detected using differential pulse voltammetry | mdpi.com |
Mechanistic Electrochemistry in Reaction Pathways
Beyond determining redox potentials, mechanistic electrochemistry, often employing techniques like cyclic voltammetry at various scan rates and in different solvent systems, can elucidate the pathways of redox-initiated reactions. By analyzing the characteristics of the voltammetric waves (e.g., peak shape, peak current dependence on scan rate, and the appearance of new peaks upon potential cycling), one can deduce the nature of the electron transfer steps (e.g., reversible, irreversible, quasi-reversible), the involvement of coupled chemical reactions, and the formation of intermediates.
For nitroaromatic compounds, the electrochemical reduction of the nitro group often proceeds through a series of one-electron steps, leading to the formation of a nitro radical anion, a nitroso derivative, a hydroxylamine, and finally an amine. The stability and reactivity of these intermediates can be probed using electrochemical methods. For instance, the reversibility of the first reduction step can indicate the stability of the nitro radical anion.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-3-methyl-5-nitroquinoline, and how can reaction conditions be optimized for higher yields?
A cost-effective approach involves starting with inexpensive precursors and optimizing reaction parameters such as temperature, solvent choice, and catalyst loading. For example, microwave-assisted synthesis (MAS) has been shown to enhance reaction efficiency and yields in nitroquinoline derivatives by reducing reaction times and improving selectivity . Purification via recrystallization or column chromatography is critical to achieving >85% purity, as demonstrated in large-scale pilot studies for structurally similar compounds .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Key techniques include:
- 1H NMR : To verify substituent positions (e.g., methyl and nitro groups) and aromatic proton environments .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
- X-ray Crystallography : To resolve ambiguities in regiochemistry and assess planarity of the quinoline ring system, as shown in studies of related aminoquinoline derivatives .
Advanced Research Questions
Q. What strategies are effective for functionalizing the quinoline ring system in this compound to explore its bioactivity?
Functionalization often targets the nitro group for reduction to an amine or substitution reactions. For example:
- Reduction with NaBH3CN : Converts nitro groups to amines under mild conditions, enabling downstream derivatization for antimicrobial or antimalarial screening .
- Palladium-catalyzed cross-coupling : Introduces aryl or heteroaryl groups at the chloro position, leveraging the electron-withdrawing nitro group to activate the ring for nucleophilic substitution .
Q. How can computational chemistry models predict the electronic properties of this compound, and what implications do these properties have on its reactivity?
Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites such as the nitro group (electron-deficient) or methyl-substituted carbon (electron-rich). These models help predict regioselectivity in electrophilic aromatic substitution or nucleophilic attack, guiding experimental design for functionalization .
Q. When encountering contradictory data in spectroscopic analysis of nitroquinoline derivatives, what systematic approaches should be taken to resolve discrepancies?
- Cross-validation : Compare NMR, MS, and IR data with established databases (e.g., NIST Chemistry WebBook) .
- Isotopic labeling : Use deuterated solvents or 15N-labeled compounds to clarify ambiguous peaks in NMR spectra.
- Crystallographic verification : Resolve structural ambiguities definitively, as demonstrated in studies of chloro-methyl-nitroquinoline analogs .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported yields for nitroquinoline syntheses under similar conditions?
Potential factors include:
- Purity of starting materials : Trace impurities in precursors (e.g., 3-methylquinoline) can drastically alter reaction pathways .
- Moisture sensitivity : Nitro group stability may vary due to hygroscopic reagents, necessitating strict anhydrous conditions .
- Catalyst deactivation : Metal catalysts (e.g., Pd/C) may lose activity if exposed to air, requiring fresh batches for reproducibility .
Methodological Guidelines
Q. What protocols are recommended for evaluating the stability of this compound under varying storage conditions?
Q. How can researchers design experiments to probe the mechanism of nitro group reduction in this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
